Cas no 18169-68-1 (Silacyclopentane, 1,1-dimethoxy-)

Silacyclopentane, 1,1-dimethoxy- 化学的及び物理的性質
名前と識別子
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- Silacyclopentane, 1,1-dimethoxy-
- 1,1-dimethoxysilolane
- 18169-68-1
- DTXSID80527785
- ADFQGXKQAIVGOB-UHFFFAOYSA-N
- SCHEMBL1707235
- 1,1-Dimethoxy-1-silacyclopentane
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- インチ: InChI=1S/C6H14O2Si/c1-7-9(8-2)5-3-4-6-9/h3-6H2,1-2H3
- InChIKey: ADFQGXKQAIVGOB-UHFFFAOYSA-N
- SMILES: CO[Si]1(CCCC1)OC
計算された属性
- 精确分子量: 146.07632
- 同位素质量: 146.076306220g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 9
- 回転可能化学結合数: 2
- 複雑さ: 83.1
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 18.5Ų
じっけんとくせい
- PSA: 18.46
- LogP: 1.51520
Silacyclopentane, 1,1-dimethoxy- 関連文献
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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3. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
Silacyclopentane, 1,1-dimethoxy-に関する追加情報
Silacyclopentane, 1,1-dimethoxy- and Its Significance in Modern Chemical Research
Silacyclopentane, 1,1-dimethoxy- (CAS No. 18169-68-1) is a unique organosilicon compound that has garnered significant attention in the field of organic synthesis and pharmaceutical chemistry. This compound, characterized by its cyclopentane ring substituted with two methoxy groups and a silicon atom, exhibits remarkable reactivity and stability, making it a valuable intermediate in the synthesis of complex molecular structures. The presence of the silicon atom introduces a level of versatility that is not commonly found in traditional hydrocarbon systems, enabling novel synthetic pathways and functionalizations.
The chemical structure of Silacyclopentane, 1,1-dimethoxy- can be represented as (CH₃O)₂SiC₅H₈. The silicon-oxygen bonds provide a stable framework while the cyclopentane ring offers a rigid yet flexible scaffold for further chemical modifications. This combination has made it an attractive candidate for researchers exploring new methodologies in cross-coupling reactions, ring-opening polymerizations, and the development of advanced materials.
In recent years, the applications of organosilicon compounds like Silacyclopentane, 1,1-dimethoxy- have expanded significantly, particularly in the pharmaceutical industry. The ability to introduce silicon-based moieties into drug molecules can enhance their pharmacokinetic properties, such as bioavailability and metabolic stability. For instance, studies have shown that silicon-containing analogs of existing drugs can exhibit improved solubility and reduced toxicity profiles.
One of the most compelling aspects of Silacyclopentane, 1,1-dimethoxy- is its role in facilitating asymmetric synthesis. The silicon center can act as a chiral auxiliary or ligand, enabling the construction of enantiomerically pure compounds which are crucial for many therapeutic applications. Recent research has demonstrated its use in the synthesis of chiral siloxanes, which have potential applications as catalysts or intermediates in the production of fine chemicals.
The compound's reactivity also makes it a valuable tool in polymer science. Researchers have utilized Silacyclopentane, 1,1-dimethoxy- to develop novel siloxane-based polymers with enhanced thermal stability and mechanical properties. These materials are particularly useful in high-performance coatings and adhesives where durability under extreme conditions is essential.
Moreover, the field of medicinal chemistry has seen innovative applications of this compound. For example, derivatives of Silacyclopentane, 1,1-dimethoxy- have been explored as potential inhibitors of enzyme targets associated with various diseases. The unique electronic properties of silicon allow for precise tuning of molecular interactions, leading to more selective and potent drug candidates.
The synthesis of Silacyclopentane, 1,1-dimethoxy- typically involves reactions such as hydrosilylation or oxidation processes that highlight its versatility. Advanced synthetic techniques have been developed to optimize yields and purity, ensuring that researchers have access to high-quality starting materials for their investigations.
In conclusion, Silacyclopentane, 1,1-dimethoxy- (CAS No. 18169-68-1) represents a fascinating compound with broad applications across multiple scientific disciplines. Its unique structural features and reactivity make it an indispensable tool for chemists working on cutting-edge research in pharmaceuticals, materials science, and organic synthesis. As our understanding of silicon chemistry continues to evolve, it is likely that new and innovative uses for this compound will emerge.
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